molecular formula C10H8ClN3O3 B15260681 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride

Cat. No.: B15260681
M. Wt: 253.64 g/mol
InChI Key: DXSOYYUSSWMVDI-UHFFFAOYSA-N
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Description

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with bromine in the presence of pyridine and copper acetate at elevated temperatures . The reaction mixture is stirred at 100°C for 16 hours, followed by filtration and concentration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride is unique due to its fused pyridazine-pyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H7N3O3.ClH/c14-9-7(10(15)16)4-8(12-13-9)6-2-1-3-11-5-6;/h1-5H,(H,13,14)(H,15,16);1H

InChI Key

DXSOYYUSSWMVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C(=C2)C(=O)O.Cl

Origin of Product

United States

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